Podophyllotoxinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(4aR,7aR,8R)-8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |
InChI |
InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1 |
InChI Key |
MEXPOKORNGUXFW-XDTLVQLUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=C2OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |
Origin of Product |
United States |
Natural Abundance, Isolation, and Production Methodologies
Plant Sources and Geographical Distribution of Podophyllotoxinone-Producing Species
Specific Botanical Origins
This compound is primarily derived from plants of the family Berberidaceae, particularly within the genus Podophyllum. One of the main species identified as a source of this compound is Podophyllum hexandrum, commonly known as the Himalayan Mayapple. This plant is a significant botanical origin for related lignans (B1203133) as well. evitachem.com
While extensive research has focused on podophyllotoxin (B1678966), this compound is also extracted from the rhizomes of these plants. Other species within the Podophyllum genus and the closely related genus Dysosma (sometimes considered synonymous with Podophyllum) are also known producers of a variety of podophyllotoxins and may contain this compound. nih.govwikipedia.org For instance, Dysosma versipellis, native to China, is a known source of various lignans and flavonoids. wikipedia.orgnih.govplos.org
Table 1: Primary Botanical Sources of this compound-Related Lignans
| Genus | Species | Common Name | Primary Plant Part |
|---|---|---|---|
| Podophyllum | Podophyllum hexandrum | Himalayan Mayapple | Rhizomes |
The geographical distribution of these plant species is a key factor in the natural availability of this compound. Podophyllum hexandrum is indigenous to the Himalayan region. evitachem.com Dysosma versipellis is found in the damp, shady forests of south and west China. wikipedia.org The specific distribution of these plants dictates the regions where natural harvesting of this compound-containing biomass is possible.
Factors Influencing Natural Accumulation
The concentration of secondary metabolites like this compound in plants is influenced by a combination of genetic and environmental factors. While specific research on the accumulation of this compound is limited, general principles of phytochemistry suggest that the following factors are likely to play a significant role:
Growth Environment: Climatic conditions such as temperature, moisture, and relative humidity are known to affect the biosynthesis of lignans in plants. nih.gov The specific altitude and soil composition of the Himalayan regions and Chinese forests where these plants grow are also likely to contribute to the varying levels of this compound.
Genetics: The genetic makeup of individual plants and populations is a primary determinant of their capacity to produce specific secondary metabolites. Variations in the genes encoding the biosynthetic pathway enzymes would lead to different accumulation levels of this compound.
Harvesting Time: The concentration of lignans in the rhizomes of Podophyllum species can vary with the developmental stage of the plant. The timing of harvest is, therefore, a critical factor in maximizing the yield of this compound.
Extraction and Purification Techniques for this compound from Natural Biomass
The extraction of this compound from its natural plant sources typically involves a multi-step process aimed at isolating the compound from the complex mixture of phytochemicals present in the plant's rhizomes.
The general methodology involves:
Solvent Extraction: The initial step is the extraction of the active compounds from the dried and powdered rhizomes of Podophyllum species using a suitable solvent. evitachem.com
Purification: Following extraction, a series of purification techniques are employed to isolate this compound from other related lignans and plant constituents. High-Performance Liquid Chromatography (HPLC) is a key method used for the fine purification of this compound. evitachem.com
While detailed, specific protocols for this compound are not widely published, the methods used for its close analog, podophyllotoxin, provide a basis for its isolation. These often involve laborious procedures that may include solvent-solvent partitioning and various forms of chromatography.
Cell and Tissue Culture Applications for in vitro Production Research
Plant cell and tissue culture represents a potential alternative to the extraction from wild or cultivated plants for the production of valuable secondary metabolites. This approach offers the possibility of a controlled and sustainable supply, independent of geographical and environmental constraints.
Research in this area has predominantly focused on the in vitro production of podophyllotoxin through cell and organ cultures of various plant species, including Podophyllum hexandrum and Linum album. nih.govnih.gov These studies have explored the manipulation of culture conditions, such as media composition and the addition of phytohormones, to enhance the production of lignans. nih.gov
However, specific research on the targeted in vitro production of this compound is not extensively documented in scientific literature. The established cell culture systems for podophyllotoxin could potentially be adapted and optimized for the production of this compound, but this would require further investigation into the specific biosynthetic pathways and regulatory mechanisms leading to its formation.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Podophyllotoxin |
| Quercetin (B1663063) |
Biosynthetic Pathways and Metabolic Engineering of Podophyllotoxinone Precursors
Elucidation of the Shikimic Acid and Phenylpropanoid Pathway Contributions
The journey to podophyllotoxinone begins with fundamental building blocks derived from central metabolism. The shikimic acid and phenylpropanoid pathways are two interlinked routes that supply the necessary precursors for the vast array of secondary metabolites, including lignans (B1203133). nih.gov
The shikimic acid pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) into chorismate. hebmu.edu.cnacs.org This pathway is the exclusive route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. hebmu.edu.cnacs.org For lignan (B3055560) biosynthesis, L-phenylalanine is the key entry point into the subsequent pathway. nih.gov
The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.netresearchgate.net This marks the commitment of carbon from primary metabolism to the synthesis of thousands of phenylpropanoid compounds. researchgate.net A series of subsequent enzymatic modifications, including hydroxylations and methylations, convert cinnamic acid into various hydroxycinnamic acids and their CoA-esters. researchgate.netnih.gov A key intermediate, coniferyl alcohol, is synthesized from p-coumaroyl-CoA through several reactions and has been identified as a crucial precursor in podophyllotoxin (B1678966) biosynthesis. mdpi.comresearchgate.net Ultimately, the phenylpropanoid pathway provides the C6-C3 (phenylpropanoid) units that serve as the monolignol building blocks for the lignan skeleton. researchgate.net
Identification and Characterization of Key Enzymatic Steps and Genes
Following the generation of monolignol precursors, a series of specific enzymatic reactions leads to the formation of various lignan intermediates. The pathway to this compound is reasonably well-understood up to the formation of the dibenzylbutyrolactone lignan, matairesinol (B191791), and its subsequent conversion to pluviatolide (B1678902). mdpi.comnsf.gov
The formation of the initial lignan structure involves the oxidative coupling of two coniferyl alcohol molecules. This reaction is stereochemically controlled by dirigent proteins (DPs) to produce (+)-pinoresinol. mdpi.com The pathway then proceeds through the following key, characterized steps:
Pinoresinol (B1678388) to Lariciresinol (B1674508): (+)-Pinoresinol is reduced by a pinoresinol-lariciresinol reductase (PLR) enzyme to form (+)-lariciresinol. mdpi.comtandfonline.com
Lariciresinol to Secoisolariciresinol (B192356): The same PLR enzyme further reduces (+)-lariciresinol to yield (-)-secoisolariciresinol. mdpi.comtandfonline.com
Secoisolariciresinol to Matairesinol: (-)-Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to produce the dibenzylbutyrolactone lignan (-)-matairesinol. mdpi.comtandfonline.com
Matairesinol to Pluviatolide: A critical step towards this compound precursors is the conversion of (-)-matairesinol to (-)-pluviatolide. This reaction involves the formation of a methylenedioxy bridge, a characteristic feature of many podophyllotoxin-type lignans. This conversion is catalyzed by a cytochrome P450-dependent monooxygenase. nsf.gov Specifically, the enzymes CYP719A23 from Podophyllum hexandrum and CYP719A24 from Podophyllum peltatum have been identified as being responsible for this precise transformation. nsf.gov
The elucidation of the biosynthetic pathway is intrinsically linked to the identification and characterization of the genes encoding the responsible enzymes. Many of the genes involved in the early stages of the pathway within Podophyllum species have been identified and their expression correlated with podophyllotoxin production. rsc.orgiptsalipur.org
Quantitative expression analysis of pathway genes in P. hexandrum has shown that the transcript abundance of several genes, including those for C4H and CCR, increases in correlation with podophyllotoxin content. iptsalipur.org This genetic-level analysis helps to identify potential rate-limiting steps and provides targets for metabolic engineering.
| Enzyme | Abbreviation | Gene | Function in Pathway | Reference |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | PAL | Converts L-phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway. | nsf.govrsc.org |
| Cinnamate-4-Hydroxylase | C4H | C4H | Catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid. | nsf.govrsc.orgiptsalipur.org |
| Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase | HCT | HCT | Involved in the synthesis of various cinnamoyl esters, channeling intermediates through the phenylpropanoid pathway. | nsf.govrsc.org |
| Pinoresinol-Lariciresinol Reductase | PLR | PLR | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. | rsc.orgpomics.com |
| Secoisolariciresinol Dehydrogenase | SDH | SDH | Oxidizes secoisolariciresinol to form matairesinol. | rsc.orgpomics.com |
| Cytochrome P450 719A23/24 | CYP719A23/24 | CYP719A23/24 | Catalyzes methylenedioxy bridge formation to convert matairesinol to pluviatolide. | nsf.gov |
Despite significant progress, the complete biosynthetic pathway from pluviatolide to this compound and ultimately podophyllotoxin remains partially unelucidated. nsf.govrsc.org Knowledge of the pathway is described as fragmentary, with significant gaps in the later steps. rsc.org
Research has focused on closing these gaps. While the conversion of (-)-matairesinol to (-)-pluviatolide was a major breakthrough, the subsequent steps are less clear. nsf.gov It has been proposed that matairesinol is a key branch point, with one path leading to bursehernin (B1193898) via pluviatolide and another independent path leading to yatein. iptsalipur.org Yatein is a known precursor to deoxypodophyllotoxin, which is then hydroxylated to form podophyllotoxin. iptsalipur.orgslideshare.net However, the specific enzymes and intermediates that connect pluviatolide to these downstream products in Podophyllum are still under active investigation. It has been estimated that after the formation of pluviatolide, there could be as many as 36 additional predicted steps that have not yet been validated, representing a significant "missing link" in the pathway. rsc.org
Methodologies for Biosynthetic Pathway Investigation
A variety of techniques are employed to decipher complex biosynthetic pathways like that of this compound. These methods range from genetic analyses to direct biochemical assays using labeled compounds.
Tracer techniques are a classic and powerful method for investigating biosynthetic pathways. pomics.comnih.gov This approach involves "feeding" a plant, cell culture, or tissue with a precursor molecule that has been labeled with a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C). slideshare.netnih.gov The metabolic fate of the label is then tracked to identify the intermediates and final products of the pathway.
In lignan biosynthesis research, this method has been invaluable.
Feeding Studies in Cell Cultures: Feeding experiments with cell cultures of Linum album used various ¹³C-labeled cinnamic acid derivatives, including ferulic acid. Analysis by HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) confirmed the incorporation of the label from ferulic acid into both podophyllotoxin and its precursor, deoxypodophyllotoxin. nih.govresearchgate.net
Administration to Plant Tissues: In studies on Anthriscus sylvestris, administration of [¹³C]phenylalanine and deuterium-labeled lignans to the plant established the biosynthetic route from matairesinol to yatein. iptsalipur.org Similarly, deuterium- and ¹³C-labeled precursors were administered to sapwood sticks of Cryptomeria japonica and analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm their assimilation into lignan structures. biorxiv.org
Verification in Microorganisms: To verify the phenylpropanoid pathway in the fungus Phomopsis sp., ¹³C stable isotope-labeled glucose and phenylalanine were used as substrates. The resulting labeled intermediates were traced using high-resolution mass spectrometry, providing a reliable verification of the mass flow through the proposed pathway.
These techniques, by allowing researchers to follow the precise transformation of atoms from a known starting material to a final product, provide unambiguous evidence for proposed biosynthetic steps.
Application of Isolated Organ and Tissue Culture Systems
The use of isolated organ and tissue culture systems provides a controlled environment to study and optimize the production of podophyllotoxin and its precursors. agriculturejournal.orgalayen.edu.iqmdpi.com These in vitro techniques allow for the cultivation of plant cells, tissues, or organs, offering a platform to investigate biosynthetic pathways and enhance the yield of desired secondary metabolites. alayen.edu.iqslideshare.net
Plant tissue culture begins with the selection of a suitable explant—a piece of plant tissue such as a leaf, stem, or root. This explant is then cultured on a nutrient-rich medium under sterile conditions. agriculturejournal.org The composition of the medium, particularly the balance of plant growth regulators like auxins and cytokinins, is crucial for inducing cell division and differentiation. alayen.edu.iqscribd.com For instance, a higher concentration of auxins often promotes the formation of a callus, an undifferentiated mass of cells, while a different hormonal balance can encourage the development of differentiated structures like roots or shoots. scribd.comgoogle.com
Researchers have successfully established cell cultures of various plants, including Podophyllum hexandrum and Linum album, to produce podophyllotoxin. researchgate.netnih.gov Studies have shown that organ cultures, such as those of leaves and roots, can also be effective. For example, leaf and root cultures of Digitalis lanata have been shown to produce cardenolides, with digoxin (B3395198) levels increasing as the tissues age. fao.org Similarly, renewed organ differentiation from callus tissues of Digitalis purpurea led to the formation of cardenolides. fao.org
A significant advantage of tissue culture is the ability to manipulate the culture conditions to maximize the production of specific compounds. mdpi.com This includes optimizing the nutrient medium, pH, temperature, and light. Furthermore, feeding precursor molecules into the culture can significantly boost the yield of the final product. In Podophyllum hexandrum cell suspension cultures, the addition of coniferyl alcohol, a precursor, increased podophyllotoxin production from 0.003% to 0.013% of the cell's dry weight. scribd.com
Liquid culture systems, where cells or tissues are submerged in a liquid nutrient medium, offer potential for large-scale production. agriculturejournal.org While these systems are excellent for growing undifferentiated cell suspension cultures, they can be less effective for the development of differentiated plant systems. agriculturejournal.org
Table 1: Examples of in vitro systems for secondary metabolite production
| Plant Species | Culture Type | Target Metabolite | Key Findings |
|---|---|---|---|
| Podophyllum hexandrum | Cell suspension culture | Podophyllotoxin | Addition of coniferyl alcohol increased production. scribd.com |
| Linum album | Cell culture | Podophyllotoxin | High accumulation of podophyllotoxin was achieved. nih.gov |
| Digitalis lanata | Organ culture (leaves and roots) | Cardenolides (Digoxin) | Digoxin levels increased with tissue age. fao.org |
| Digitalis purpurea | Organ culture from callus | Cardenolides | Renewed organ differentiation led to cardenolide formation. fao.org |
| Callitris drummondii | Cell suspension culture | Podophyllotoxin-β-D-glucose | Accumulated the glycosylated form of podophyllotoxin. scribd.com |
Use of Mutant Strains in Biogenetic Studies
The utilization of mutant strains is a powerful technique for elucidating biosynthetic pathways. slideshare.net By creating mutations that block a specific enzymatic step, researchers can cause the accumulation of the intermediate substrate of that enzyme. This allows for the identification and isolation of pathway intermediates, providing crucial insights into the sequence of reactions.
While constructing mutants in Podophyllum is challenging due to its slow growth and large genome, the principle remains a valuable tool in biosynthetic research. nih.gov In other organisms, such as mammalian cell lines, mutants resistant to podophyllotoxin have been selected to study mechanisms of drug resistance. capes.gov.br These studies, while not directly focused on the biosynthesis of this compound, demonstrate the utility of mutant selection in understanding cellular processes related to the compound. capes.gov.br
The frequency of these podophyllotoxin-resistant mutants can be increased by treating the cells with mutagens like ethyl methanesulfonate (B1217627) and N-methyl-N'-nitro-N-nitrosoguanidine, providing a dose-dependent response that is useful for quantitative mutagenesis studies. capes.gov.br This approach of using mutant strains helps to identify specific genes and enzymes involved in a pathway, which is a critical step before metabolic engineering strategies can be applied. slideshare.net
Strategies for Enhanced Production via Metabolic Engineering
Metabolic engineering offers promising strategies to enhance the production of valuable compounds like this compound by manipulating the plant's own genetic machinery or by introducing the biosynthetic pathway into a more manageable host organism. researchgate.net
Genetic Interventions in Native this compound-Producing Plants
Genetic engineering of native podophyllotoxin-producing plants, such as Podophyllum species, aims to increase the yield of the desired compound. slideshare.net This can be achieved through several approaches, including the overexpression of key enzymes in the biosynthetic pathway or the downregulation of competing pathways.
Identifying the genes that encode the enzymes in the podophyllotoxin pathway is the first critical step. nih.gov This is often a laborious process due to the complexity of plant genomes. nih.gov For Podophyllum hexandrum, researchers have used RNA sequencing (RNA-Seq) to identify candidate genes by looking for those with expression profiles similar to known podophyllotoxin biosynthetic genes. nih.gov Wounding the leaves of P. hexandrum has been shown to upregulate the expression of these genes, leading to the accumulation of precursors like (–)-yatein and (–)-deoxypodophyllotoxin. nih.gov
Once candidate genes are identified, they can be overexpressed in the plant to increase the flow through the biosynthetic pathway. This can lead to higher concentrations of the final product. Conversely, techniques like antisense or RNA interference can be used to suppress the expression of genes in pathways that compete for the same precursor molecules, thereby redirecting more of the precursors towards this compound synthesis. slideshare.net
Heterologous Expression Systems for Precursor and Compound Production (e.g., Nicotiana benthamiana)
Heterologous expression, the process of introducing a gene or a set of genes from one species into another, provides an alternative to relying on the native plant for production. nih.gov This approach is particularly advantageous when the native plant is slow-growing, has a complex genome, or produces low yields of the desired compound. nih.govfrontiersin.org
Nicotiana benthamiana, a species of tobacco, has emerged as a popular and effective heterologous expression system for plant natural products. nih.govmpg.de It is relatively easy to work with and can be used for transient expression, allowing for the rapid screening and functional validation of candidate genes. nih.govcornell.edu The process typically involves using Agrobacterium tumefaciens to deliver the genes of interest into the plant's cells. researchgate.net
Researchers have successfully reconstituted parts of the podophyllotoxin biosynthetic pathway in N. benthamiana. For example, by co-expressing several enzymes from P. hexandrum, including cytochromes P450 and O-methyltransferases, they were able to convert intermediates like (–)-matairesinol into downstream products. nih.gov This step-by-step co-expression of enzymes allows for the piecemeal deciphering of the pathway. nih.gov
The efficiency of heterologous expression can be significantly enhanced. For instance, the "Tsukuba system" utilizes a geminiviral replication mechanism to boost the expression of target proteins in N. benthamiana. frontiersin.org Using this system, the yield of oleanolic acid, a triterpenoid, was increased over 13-fold compared to conventional methods. frontiersin.org Such powerful expression systems hold great promise for the high-yield production of complex molecules like this compound and its precursors. frontiersin.org
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Podophyllotoxinone
The total synthesis of podophyllotoxin (B1678966) and its congeners, including the ketone intermediate this compound, represents a significant achievement in organic chemistry. These synthetic routes are crucial for providing access to these molecules independent of their natural sources and for enabling the creation of analogues that are not accessible through semisynthesis. rsc.org
One notable approach to the core structure of podophyllotoxin involves a key intramolecular alkene arylation step. A synthesis of (-)-Podophyllotoxin, which proceeds through a ketone intermediate analogous to this compound, illustrates this strategy. organic-chemistry.org The process begins by establishing the required stereochemistry through methods like conjugate addition to an oxazoline. organic-chemistry.org A critical step involves an aryl transfer reaction, which is initiated by a silyl (B83357) radical addition to a thiocarbonyl group. This generates a benzylic radical that subsequently adds to an arene ring, forming the crucial aryltetralin core of the molecule. organic-chemistry.org The resulting intermediate can then be oxidized to a ketone, which is a direct precursor (this compound) that can be converted to podophyllotoxin. organic-chemistry.org Such total synthesis strategies provide a blueprint for constructing the complex tetracyclic core with precise stereochemical control. rsc.org
Semisynthesis of this compound Analogues from Natural Precursors
Given the structural complexity of this compound, semisynthesis starting from the naturally abundant podophyllotoxin is a highly practical and widely used strategy for generating novel analogues. researchgate.net Podophyllotoxin, extracted from plants of the Podophyllum species, serves as a versatile starting material. rsc.orgresearchgate.net Chemical modifications of this natural precursor have led to the development of clinically important drugs. nih.gov
The semisynthetic process often involves modifications at key positions of the podophyllotoxin skeleton. For instance, the stereochemistry at the C-4 position can be altered to transform podophyllotoxin into its epimer, epipodophyllotoxin. nih.gov This epimer is a crucial intermediate for the synthesis of widely used derivatives. researchgate.net Further modifications, such as demethylation at the 4'-position of the E-ring, yield 4′-demethylepipodophyllotoxin (DEPPT), another key precursor for creating a diverse range of analogues. nih.gov These semisynthetic strategies leverage the readily available natural scaffold to explore structure-activity relationships and develop new compounds. researchgate.net
Development of Novel Synthetic Methodologies
The pursuit of more efficient and versatile methods for constructing the this compound framework has led to the development of innovative synthetic methodologies. These include one-pot multicomponent reactions and specific pathways for ring modifications, which streamline the synthesis process and facilitate the creation of diverse molecular libraries.
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of 4-aza-podophyllotoxin derivatives, which are analogues where the C-4 carbon is replaced by a nitrogen atom. A one-pot, three-component reaction has been developed using benzaldehydes, 1,3-cyclohexanediones, and anilinolactones. researchgate.netkashanu.ac.ir This reaction proceeds in the presence of a catalyst like alum and often utilizes green media such as ionic liquids (e.g., 1-butyl-3-methylimidazolium triflate). kashanu.ac.ir The methodology is valued for its mild reaction conditions, use of inexpensive catalysts, high yields, and simple workup procedures, making it a powerful tool for generating libraries of this compound analogues. researchgate.netkashanu.ac.ir
| Reactant 1 (Benzaldehyde) | Reactant 2 (Cyclohexanedione) | Reactant 3 (Anilinolactone) | Catalyst/Solvent | Yield |
|---|---|---|---|---|
| 3-Bromobenzaldehyde | Dimedone | 3-(4-methylphenylamino)furan-2(5H)-one | Alum / [bmim]OTf | High |
| Various Benzaldehydes | 1,3-Cyclohexanediones | Anilinolactones | Alum / Ionic Liquid | High to Excellent |
Specific synthetic routes have been devised to construct key intermediates for this compound analogues. The "chalcone route" is a notable example used to synthesize tetralone esters, which are precursors to the aryltetralin core of this compound. m-hikari.comresearchgate.net This multi-step pathway is attractive due to its simple operating conditions and the ready availability of the starting materials.
The process typically involves three key steps:
Chalcone (B49325) Formation : An acetophenone (B1666503) derivative undergoes a Claisen-Schmidt condensation reaction with a substituted benzaldehyde (B42025) (such as 3,4,5-trimethoxybenzaldehyde) in the presence of a base like potassium hydroxide (B78521) to produce a chalcone in high yield.
Cyclopropyl (B3062369) Ketone Synthesis : The chalcone is then reacted with reagents like diiodomethane (B129776) in the presence of a Zn-Cu couple (Simmons-Smith reaction) or with ethyl chloroacetate (B1199739) and sodium powder to form a cyclopropyl ketone or a cyclopropyl ketoester, respectively. m-hikari.com
Intramolecular Cyclization : The final step involves an intramolecular Friedel-Crafts alkylation or a similar cyclization of the cyclopropyl intermediate, often catalyzed by an acid like p-toluenesulfonic acid or stannic chloride, to yield the desired tetralone structure. m-hikari.com This route allows for modifications on what will become the A and E rings of the final this compound analogue by using appropriately substituted acetophenones and benzaldehydes. m-hikari.comsemanticscholar.org
Design and Synthesis of this compound Derivatives and Hybrid Molecules
The this compound scaffold serves as a versatile template for the design and synthesis of a vast array of derivatives and hybrid molecules. nih.gov By systematically modifying different parts of the molecule, researchers can fine-tune its properties.
Chemical modifications are strategically performed at various positions on the this compound skeleton to explore structure-activity relationships. nih.gov
C-4 Position : The C-4 position on the C-ring is a major focus for modification. nih.gov A variety of derivatives have been synthesized by introducing different functional groups at this position. Standard esterification reactions, using acid chlorides or anhydrides, have been employed to create a series of C-4 ester analogues, including acetate (B1210297), propanoate, and isobutyrate esters. nih.govchemrxiv.org Studies have shown that increasing the steric bulk of the ester substituent at the C-4 position can lead to a decrease in cytotoxic activity. chemrxiv.orgchemrxiv.org Besides esters, other groups like alkyl, amidomethyl, and aminoethyl moieties have been introduced, leading to compounds with varying biological profiles. nih.gov
| Compound Type | Substituent at C-4 | Synthetic Method | Key Finding |
|---|---|---|---|
| Ester Analog | Acetate, Propanoate | Esterification | Shorter, unbranched esters are tolerated. chemrxiv.org |
| Ester Analog | Isobutyrate, Pivaloate, Hexanoate | Esterification | Bulkier ester substituents lead to a significant loss of antiproliferative activity. chemrxiv.org |
| Carbon Analog | Alkyl groups | Multi-step synthesis | Demonstrated cytotoxicity equal to etoposide (B1684455). nih.gov |
| Nitrogen Analog | Aminoethyl groups | Multi-step synthesis | Screened for cytotoxic activity. nih.gov |
C-ring : Modifications to the C-ring itself, beyond the C-4 position, have also been explored. For example, substitutions at the C-7 position can be tolerated. However, aromatization of the C-ring, which results in a loss of chirality, generally leads to derivatives that are less potent or completely inactive. nih.gov
D-lactone ring : The D-lactone ring is critical for the biological activity of many this compound derivatives. nih.gov Modifications to this ring, such as converting the lactone to a lactam (containing a nitrogen atom instead of oxygen), have been investigated to create novel analogues. researchgate.net The integrity of this ring is often considered essential, as derivatives lacking it may show a different mechanism of action or reduced potency. nih.gov
E-trimethoxyphenyl ring : The 3,4,5-trimethoxyphenyl E-ring is another site for synthetic modification. Analogues have been synthesized where these methoxy (B1213986) groups are replaced with other substituents, such as hydrogen, a single methoxy group, or a nitro group. m-hikari.comsemanticscholar.org Additionally, p-demethylated E-ring analogues have been shown to exhibit better potency than their corresponding methylated counterparts in some series. researchgate.net These modifications are often incorporated during the synthesis, for example, by using a differently substituted benzaldehyde in the chalcone route. m-hikari.com
Molecular Hybridization with Other Bioactive Scaffolds
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single new chemical entity. This approach aims to create hybrid compounds with improved affinity, better efficacy, and potentially novel mechanisms of action or reduced toxicity. For the podophyllotoxin scaffold, this has been a fruitful strategy, with most modifications occurring at the C-4 hydroxyl position of podophyllotoxin.
Formononetin (B1673546): Hybrids of podophyllotoxin and formononetin, an O-methylated isoflavone (B191592) with known anticancer properties, have been synthesized and evaluated. nih.govmdpi.com The synthesis typically involves creating a linker between the C-4 position of podophyllotoxin and the hydroxyl group of formononetin. mdpi.comresearchgate.net Studies on these hybrids have shown potent cytotoxicity against various cancer cell lines. For instance, one study identified a hybrid, compound 10a, which exhibited an IC₅₀ value of 0.753 μM against the A549 lung tumor cell line, making it more than 2.5 times more effective than the parent podophyllotoxin. nih.gov These hybrids have been shown to inhibit the growth, migration, and invasion of lung cancer cells. nih.gov
Epigallocatechin-3-gallate (EGCG): EGCG, the primary active polyphenol in green tea, is known for its antioxidant and antitumor features. nih.gov Researchers have synthesized podophyllotoxin-EGCG derivatives that demonstrated significant antiproliferative activity. nih.gov Among a series of these hybrids, a non-methylated EGCG-podophyllotoxin conjugate showed potent activity against the A549 cell line with an IC₅₀ value of 2.2 µM. nih.gov A methylated version also displayed notable cytotoxicity against the same cell line, with an IC₅₀ value of 10 µM. nih.gov
Ligustrazine: Ligustrazine (tetramethylpyrazine) is an alkaloid extracted from the Chinese herb Ligusticum wallichii with a range of pharmacological effects, including neuroprotective and anticancer activities. nih.gov Hybrid molecules have been created by connecting ligustrazine to the podophyllotoxin skeleton. The synthesis strategy involved oxidizing one of the methyl groups on ligustrazine to a carboxylic acid, which was then linked to the C-4 hydroxyl of podophyllotoxin, often using L-α-amino acids as spacers. nih.gov The resulting podophyllotoxin–amino acid–ligustrazine derivatives showed enhanced selectivity against tumor cell lines compared to their precursor molecules. nih.gov
Tetrahydrocurcumin (B193312): As a major metabolite of curcumin, tetrahydrocurcumin possesses anticancer and antioxidant properties. nih.govnih.gov Novel hybrids linking tetrahydrocurcumin and podophyllotoxin have been synthesized. nih.govnih.gov These molecular combinations aim to leverage the biological activities of both parent compounds to create more potent anticancer agents.
Table 1: Selected Podophyllotoxin Hybrids and their Biological Activity
| Hybrid Scaffold | Linkage Strategy | Target Cell Line | Reported IC₅₀ Value | Reference |
|---|---|---|---|---|
| Formononetin | Linker between podophyllotoxin C-4 and formononetin hydroxyl | A549 (Lung Cancer) | 0.753 µM | nih.gov |
| EGCG (non-methylated) | Conjugate | A549 (Lung Cancer) | 2.2 µM | nih.gov |
| EGCG (methylated) | Conjugate | A549 (Lung Cancer) | 10 µM | nih.gov |
| Ligustrazine | α-amino acid linker between podophyllotoxin C-4 and ligustrazine | Various | Showed good selectivity against tumor cells | nih.gov |
| Tetrahydrocurcumin | Click Chemistry | HCT-116 (Colon) | 17.86 µM | nih.gov |
Stereochemical Considerations in Derivative Synthesis
The stereochemistry of the podophyllotoxin skeleton is fundamental to its biological activity, and thus, a critical consideration in any synthetic or derivatization strategy.
The parent podophyllotoxin molecule possesses four contiguous chiral centers (at positions C-1, C-2, C-3, and C-4), which define its three-dimensional structure. The conversion to this compound involves the oxidation of the hydroxyl group at C-4 to a ketone. This transformation is a significant stereochemical event as it leads to the loss of the chiral center at the C-4 position.
Key stereochemical features that are crucial for the biological activity of podophyllotoxin and its derivatives include:
The trans-Lactone: The stereochemical arrangement between the hydrogen atoms at C-2 and C-3 results in a thermodynamically stable trans-fused lactone ring. This configuration is considered essential for cytotoxic activity. Epimerization to the more stable cis-lactone, as seen in epipodophyllotoxin, leads to a significant loss of activity.
Configuration at C-4: In the synthesis of derivatives from podophyllotoxin (as discussed in the molecular hybridization section), the stereochemistry at the C-4 position is paramount. The two possible epimers, with the substituent in the α (axial) or β (equatorial) position, often exhibit vastly different biological profiles. The bulky trimethoxyphenyl ring at C-1 typically provides steric hindrance that directs incoming nucleophiles to the β-position, leading to the formation of the β-epimer as the major product. This stereochemical control is a recurring theme in the synthesis of active analogues like etoposide.
Therefore, whether conducting a total synthesis of the this compound core or performing semi-synthetic modifications on the related podophyllotoxin scaffold, strict control over the stereochemistry of the tetracyclic core is a primary challenge and a determinant of the resulting compound's biological function.
Molecular and Cellular Mechanisms of Action
Interaction with Microtubules and Tubulin Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. scbt.com Podophyllotoxinone's interference with microtubule function is a cornerstone of its mechanism of action.
This compound inhibits the formation of microtubules by binding to tubulin, the protein subunit that polymerizes to form these structures. scbt.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules, a process critical for their function. scbt.com Research indicates that podophyllotoxin (B1678966) and its derivatives bind to the colchicine (B1669291) site on the β-tubulin subunit. scbt.comnih.govwikipedia.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly. spandidos-publications.com The binding of this compound to tubulin can lead to the formation of a tubulin-GTP-podophyllotoxin ternary complex, which causes the complete disassembly of existing microtubules. nih.gov Even at substoichiometric concentrations, it can cause partial disassembly of microtubules. nih.gov This inhibition of tubulin polymerization is a key factor in the compound's ability to halt cell division. nih.gov
Table 1: Effects of Podophyllotoxin Analogs on Tubulin Polymerization
| Compound | Target | Effect on Tubulin Polymerization | Reference |
|---|---|---|---|
| Podophyllotoxin (PTOX) | Colchicine domain on β-tubulin | Inhibition of polymerization | nih.gov |
| 4-MP-PTOX | Tubulin | Stronger inhibition than PTOX | nih.gov |
| 4-TG-PTOX | Tubulin | Stronger inhibition than PTOX | nih.gov |
| Colchicine | Colchicine site on β-tubulin | Inhibition of polymerization | nih.gov |
The mitotic spindle, a complex structure composed of microtubules, is responsible for separating chromosomes during mitosis. wikipedia.orgnih.gov By inhibiting tubulin polymerization, this compound directly disrupts the formation and function of the mitotic spindle. spandidos-publications.comnih.gov This interference with the mitotic spindle leads to an arrest of the cell cycle, preventing cells from completing division. spandidos-publications.comnih.gov The disruption of the spindle triggers a cellular checkpoint, halting mitosis and potentially leading to programmed cell death (apoptosis). nih.gov
Modulation of DNA Topoisomerase II Activity
DNA topoisomerase II is an enzyme that plays a critical role in managing the topological state of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. researchgate.netpreprints.orgresearchgate.net this compound and its derivatives also exert their effects by targeting this crucial enzyme. researchgate.net
This compound and its analogs act as inhibitors of DNA topoisomerase II. researchgate.netbiomedpharmajournal.org These compounds interfere with the enzyme's catalytic cycle, preventing it from resealing the DNA strands after it has created a transient double-strand break. biomedpharmajournal.orgus.es This inhibition can occur through different mechanisms. Some derivatives, known as topoisomerase II poisons, stabilize the "cleavable complex," which is an intermediate state where the enzyme is covalently bound to the broken DNA ends. biomedpharmajournal.orgus.es Others act as true catalytic inhibitors, interfering with the enzyme's function without stabilizing this complex. us.esmdpi.com The inhibition of topoisomerase II's catalytic activity is a significant contributor to the compound's biological effects. researchgate.netnih.gov
Table 2: Topoisomerase II Inhibitors and their Mechanisms
| Inhibitor Class | Mechanism of Action | Example Compounds | Reference |
|---|---|---|---|
| Topoisomerase II Poisons | Stabilize the cleavable complex between the enzyme and DNA. | Etoposide (B1684455), Teniposide (B1684490) | biomedpharmajournal.org |
| Catalytic Inhibitors | Interfere with the catalytic cycle without stabilizing the cleavable complex. | ICRF-193 | us.es |
A direct consequence of inhibiting topoisomerase II is the accumulation of DNA strand breaks. biomedpharmajournal.org By stabilizing the cleavable complex, this compound and its derivatives effectively convert a transient and necessary enzymatic step into a permanent DNA lesion. biomedpharmajournal.orgnih.govnih.gov This leads to the formation of both single and double-strand DNA breaks. biomedpharmajournal.orgoncotarget.com The persistence of these breaks triggers DNA damage response pathways, which can ultimately lead to cell death if the damage is too extensive to be repaired. nih.govoncotarget.comresearchgate.net
Cell Cycle Perturbation and Arrest Mechanisms
The combined effects of microtubule disruption and DNA damage lead to significant perturbations in the cell cycle. Cells have intricate checkpoint mechanisms that monitor the integrity of cellular processes, and the damage induced by this compound activates these checkpoints. nih.govmdpi.com
The disruption of the mitotic spindle directly leads to an arrest in the G2/M phase of the cell cycle. nih.govkoreascience.krnih.gov This is a critical checkpoint where the cell ensures that chromosomes are properly aligned before proceeding to cell division. ous-research.no The presence of damaged DNA, resulting from topoisomerase II inhibition, also contributes to this G2/M arrest. researchgate.netkoreascience.kr The cell cycle arrest provides time for the cell to attempt repairs; however, if the damage is irreparable, it can trigger apoptosis. koreascience.krmdpi.com Studies have shown that treatment with podophyllotoxin derivatives leads to an accumulation of cells in the G2/M phase, a hallmark of its mechanism of action. nih.govkoreascience.krmdpi.commdpi.com
Induction of G2/M Phase Arrest
This compound has been identified as an agent that causes cell cycle arrest at the G2/M phase. This phase is a critical checkpoint where the cell ensures it is ready for mitosis. Research shows that this compound, isolated from sources like Dysosma versipellis and Sinopodophyllum emodi, inhibits the proliferation of various cancer cell lines by blocking them at this stage. cjnmcpu.comalliedacademies.org In studies involving human prostate cancer cells (PC3 and DU145) and K562 leukemia cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase. cjnmcpu.comalliedacademies.orgnih.gov This arrest is a primary mechanism of its inhibitory action, preventing cancer cells from dividing and proliferating. cjnmcpu.comnih.gov The compound achieves this, in part, by inhibiting tubulin polymerization, a key process for the formation of the mitotic spindle. cjnmcpu.comnih.gov
| Cell Line | Cell Type | Observed Effect | Source |
|---|---|---|---|
| PC3 | Human Prostate Cancer | Arrested cells at G2/M phase | cjnmcpu.comnih.gov |
| DU145 | Human Prostate Cancer | Arrested cells at G2/M phase | cjnmcpu.comnih.gov |
| K562 | Human Myelogenous Leukemia | Increased proportion of cells in G2/M phase | alliedacademies.org |
Regulation of Cell Cycle Checkpoints and Related Proteins (e.g., CDK1, cyclin B1)
The arrest of the cell cycle in the G2/M phase is tightly controlled by a complex network of proteins, notably Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, cyclin B1. The activity of the CDK1/cyclin B1 complex is essential for entry into mitosis. nih.govabcam.com Research on compounds structurally related to this compound provides insight into its likely mechanism. For instance, the regulatory mechanism of deoxypodophyllotoxin, which is structurally similar, involves the modulation of proteins such as cyclin B1, CDK1, and the phosphatase CDC25c to induce G2/M arrest. researchgate.net It has been reported that the mechanism by which this compound inhibits prostate cancer cell proliferation in the G2/M phase is similar to this process. researchgate.net By interfering with the function of these key regulatory proteins, this compound effectively halts the cell's progression into mitosis.
Apoptosis and Programmed Cell Death Induction
Beyond halting cell division, this compound actively induces apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
Activation of Caspase Cascades (e.g., caspase-3, -8, -9)
A key event in the execution of apoptosis is the activation of a family of proteases known as caspases. nih.govcreative-diagnostics.com These enzymes are responsible for the systematic dismantling of the cell. creative-diagnostics.com A high-throughput screening of podophyllotoxin-related compounds, including this compound (identified as P8 in the study), demonstrated its ability to induce apoptosis through the activation of caspase-3. nih.gov Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. nih.gov The study utilized a specialized HeLa cell line with a fluorescent sensor that detects caspase-3 activation, confirming that this compound is among the derivatives capable of initiating this proteolytic cascade. nih.gov
Mitochondrial Pathway Involvement (e.g., MMP, cyt-c expression)
Apoptosis is often initiated through the intrinsic, or mitochondrial, pathway. This pathway is triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane (MOMP), a point of no return for the cell. assaygenie.comabcam.cn This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. researchgate.netresearchgate.netscielo.org.ar Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome, which in turn activates the initiator caspase-9. researchgate.netwikipedia.org Activated caspase-9 then proceeds to activate executioner caspases like caspase-3, linking the mitochondrial events to the final stages of cell death. researchgate.netwikipedia.org Studies on the parent compound, podophyllotoxin, have shown that its treatment of cancer cells triggers a significant loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytosol, indicating the engagement of this pathway. researchgate.net
Effects on Cellular Signaling Pathways
This compound's influence extends to the modulation of key signaling pathways that regulate cell growth, stress response, and survival.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK, JNK)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. nih.govnumberanalytics.com The MAPK family includes several key kinases such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). numberanalytics.com Research into related compounds has shown that the p38 MAPK pathway, which is often activated by stress stimuli, can lead to apoptosis. nih.gov Specifically, podophyllotoxin has been found to induce apoptosis in colorectal cancer cells through a mechanism dependent on the p38 MAPK signaling pathway. nih.gov Furthermore, podophyllotoxin treatment has been observed to increase the phosphorylation, and thus activation, of both JNK and p38. researchgate.net While direct primary research on this compound's specific effects on each MAPK is limited, it is known to be associated with the MAPK/ERK signaling cascade, suggesting its mechanism of action involves the modulation of this critical network. molnova.com
| Mechanism | Specific Target/Effect | Compound Studied | Source |
|---|---|---|---|
| Cell Cycle Arrest | Induction of G2/M phase block | This compound | cjnmcpu.comalliedacademies.orgnih.gov |
| Cell Cycle Regulation | Modulation of Cyclin B1, CDK1 (by similarity) | This compound / Deoxypodophyllotoxin | researchgate.net |
| Apoptosis Induction | Activation of Caspase-3 | This compound | nih.gov |
| Mitochondrial Pathway | Loss of MMP, Cytochrome c release | Podophyllotoxin | researchgate.net |
| Signaling Modulation | Activation of p38 MAPK pathway | Podophyllotoxin | nih.gov |
| Signaling Modulation | Phosphorylation of JNK and p38 | Podophyllotoxin | researchgate.net |
Regulation of Transcription Factors (e.g., CREB-1)
This compound's influence on cellular processes extends to the regulation of key transcription factors, including the cAMP response element-binding protein (CREB-1). CREB-1 is a cellular transcription factor that, upon activation, binds to specific DNA sequences known as cAMP response elements (CREs), thereby modulating the transcription of downstream genes. nih.gov This process is pivotal in various cellular functions.
Activation of CREB-1 is typically initiated by a diverse range of extracellular signals that trigger intracellular signaling cascades. nih.gov These cascades involve various protein kinases that phosphorylate CREB-1 at a specific serine residue (Ser133), a crucial step for its transcriptional activity. nih.gov Once phosphorylated, CREB-1 recruits coactivators, such as the CREB-binding protein (CBP), to the transcription machinery, initiating gene expression. nih.govwikipedia.org
In the context of certain cellular environments, the regulation of CREB-1 is a dynamic process. For instance, in Sertoli cells, the levels of CREB fluctuate cyclically. nih.gov Hormonal signals can activate the cAMP signaling pathway, leading to CREB-1 activation and a subsequent positive feedback loop where CREB-1 promotes its own expression. nih.gov This sustained activation is essential for the transcription of genes required for specific cellular differentiation processes. nih.gov Conversely, the expression of inhibitory isoforms can down-regulate CREB-1 activity, resetting it to a basal state. nih.gov Research on podophyllotoxin, a related lignan (B3055560), has shown that it can affect the activity of signaling pathways that are known to interact with CREB-1. spandidos-publications.com
Influence on DNA Damage Response Pathways (e.g., ATM/p53/p21, γ-H2AX)
This compound has been investigated for its role in modulating the intricate network of pathways that govern the cellular response to DNA damage. This response is a critical defense mechanism that detects DNA lesions, signals their presence, and promotes either cell cycle arrest to allow for repair or apoptosis if the damage is irreparable.
A key signaling cascade involved in the DNA damage response is the ATM/p53/p21 pathway. Upon detection of DNA double-strand breaks (DSBs), the ataxia telangiectasia mutated (ATM) kinase is activated. mdpi.com Activated ATM then phosphorylates a series of downstream targets, including the tumor suppressor protein p53. mdpi.commedsci.org Phosphorylation stabilizes and activates p53, enabling it to function as a transcription factor. mdpi.com One of the primary target genes of p53 is CDKN1A, which encodes the p21 protein. mdpi.commedsci.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, by inhibiting the activity of cyclin-CDK complexes. mdpi.commedsci.org This pause in the cell cycle provides an opportunity for the cell to repair the damaged DNA.
Another critical event in the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX. medsci.orgnih.govbiotechrep.ir This modification occurs rapidly at the sites of DNA DSBs and serves as a docking platform to recruit a multitude of DNA damage response and repair proteins to the lesion. mdpi.combiotechrep.ir The formation of nuclear γ-H2AX foci is considered a sensitive biomarker for the presence of DNA DSBs. biotechrep.ir Studies have shown that H2AX is required for p21-induced cell cycle arrest following replication stress, highlighting its role in the p53/p21 pathway. nih.govnih.gov In some cellular contexts, the activation of the DNA damage signaling pathway, marked by increased expression of phosphorylated ATM and γ-H2AX, is a crucial component of the cellular response to therapeutic agents. medsci.org
| Key Protein | Role in DNA Damage Response |
| ATM | A kinase that is activated by DNA double-strand breaks and phosphorylates key downstream proteins like p53. mdpi.commedsci.org |
| p53 | A tumor suppressor protein and transcription factor that is activated by ATM and induces the expression of genes like p21. mdpi.com |
| p21 | A cyclin-dependent kinase inhibitor that is induced by p53 and causes cell cycle arrest to allow for DNA repair. mdpi.commedsci.org |
| γ-H2AX | A phosphorylated form of the histone H2AX that marks the sites of DNA double-strand breaks and recruits repair proteins. medsci.orgbiotechrep.ir |
Investigation of Drug Resistance Mechanisms
A significant area of research focuses on understanding and overcoming multidrug resistance (MDR), a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. oaepublish.com
Effects on Drug Efflux Pumps (e.g., P-gp, mdr-1 expression)
One of the primary mechanisms contributing to MDR is the enhanced efflux of chemotherapeutic drugs from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov Among these, P-glycoprotein (P-gp), encoded by the ABCB1 (also known as MDR1) gene, is a prominent member. mdpi.comnih.govwikipedia.org P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to actively transport a wide variety of hydrophobic drugs out of the cell. nih.govnih.gov This action reduces the intracellular drug concentration to sub-therapeutic levels, thereby diminishing their cytotoxic efficacy. wikipedia.org
The expression of the MDR1 gene and the subsequent production of P-gp can be influenced by various cellular signaling pathways. For instance, activation of protein kinase C (PKC) has been shown to increase the expression of MDR1 at both the mRNA and protein levels in various cell lines. nih.gov This suggests that the PKC-mediated pathway plays a role in regulating P-gp expression and, consequently, in the development of MDR. nih.gov The clinical relevance of P-gp is underscored by the correlation between its expression in tumors and a poor response to chemotherapy. nih.gov
Mechanisms of Overcoming Multidrug Resistance (MDR) in Research Models
Researchers are actively exploring various strategies to circumvent MDR in preclinical models. oaepublish.com A primary approach involves the development of inhibitors that can block the function of drug efflux pumps like P-gp. nih.gov By inhibiting these pumps, the intracellular accumulation of chemotherapeutic agents can be restored, thereby sensitizing resistant cells to treatment.
Another promising strategy is the use of nano-drug delivery systems. oaepublish.comnih.gov Nanoparticles can be engineered to encapsulate anticancer drugs, protecting them from premature degradation and recognition by efflux pumps. nih.govmdpi.com These delivery systems can enhance the targeted delivery of drugs to tumor tissues and facilitate their release directly inside cancer cells, thus bypassing the efflux mechanisms. nih.govmdpi.com
| Strategy to Overcome MDR | Mechanism of Action |
| P-gp Inhibitors | Block the function of the P-glycoprotein efflux pump, leading to increased intracellular drug accumulation. nih.gov |
| Nano-drug Delivery Systems | Encapsulate drugs to bypass efflux pumps and enhance targeted delivery to tumor cells. oaepublish.comnih.govmdpi.com |
| Combination Therapies | Utilize multiple drugs that target different pathways simultaneously to enhance efficacy and prevent resistance. nih.govnih.gov |
| Drug Repurposing | Investigate existing non-oncology drugs for their potential to circumvent MDR. oaepublish.com |
Structure Activity Relationship Sar Studies of Podophyllotoxinone Derivatives
Elucidating Essential Structural Elements for Biological Activity
Role of the Polycyclic Skeleton
The rigid, multi-ring structure of the podophyllotoxinone skeleton is fundamental to its biological activity. This tetracyclic core, comprising rings A, B, C, and D, serves as a scaffold, positioning the various functional groups in a specific spatial orientation necessary for target binding. nih.gov The stereochemistry of the chiral centers within this skeleton is also crucial. For instance, the trans-fused lactone ring (D-ring) is a key feature, and its configuration significantly influences the molecule's activity. Modifications that alter the conformation of this polycyclic system, such as the aromatization of the C-ring, can lead to a substantial loss of potency, highlighting the importance of the native three-dimensional arrangement of the core structure. nih.gov
Influence of the Sugar Moiety
The attachment of sugar moieties to the this compound scaffold, a process known as glycosylation, can profoundly impact the compound's pharmacological profile. While this compound itself is an aglycone, studies on the parent compound, podophyllotoxin (B1678966), and its derivatives like etoposide (B1684455), have demonstrated the significance of glycosylation. For instance, stereospecific glycosylation at the C-4 position can alter the mechanism of action, shifting from tubulin inhibition to DNA topoisomerase II inhibition. nih.govresearchgate.net The nature of the sugar itself, its stereochemistry, and its linkage to the aglycone can affect solubility, cell permeability, and interaction with the target enzyme. nih.gov Glycoconjugates of podophyllotoxin have been explored as a strategy to enhance tumor cell targeting by exploiting the increased glucose transporter expression often observed in cancer cells. nih.gov
| Compound/Derivative | Sugar Moiety | Impact on Biological Activity |
| Etoposide | Glucoside at C-4 | Shifts activity to Topoisomerase II inhibition |
| Podophyllotoxin Glycoconjugates | Various Sugars | Potential for enhanced tumor cell uptake |
Positional and Functional Group Contributions to Efficacy
Beyond the foundational elements of the molecular scaffold, the specific substitutions and modifications at various positions on the this compound ring system play a pivotal role in fine-tuning its biological efficacy. The C-4 position and the C, D, and E rings have been identified as key hotspots for structural modification to enhance potency and modulate the mechanism of action.
Significance of C-4 Substitutions
The C-4 position of the this compound skeleton has been a major focus of synthetic modification to develop novel analogs with improved therapeutic properties. nih.gov The introduction of various substituents at this position can significantly influence the compound's biological activity. For example, the addition of bulky ester groups at C-4 has been shown to decrease cytotoxicity, suggesting that steric hindrance at this position is not well-tolerated for tubulin inhibition. chemrxiv.org However, other modifications, such as the introduction of specific amino or acyl groups, have led to compounds with potent anticancer activity. researchgate.net The nature of the substituent at C-4 can also influence the compound's mechanism of action, as exemplified by the shift from a tubulin inhibitor to a topoisomerase II inhibitor seen in derivatives like etoposide, which features a glycosidic linkage at this position. nih.govresearchgate.net
| C-4 Substituent | Effect on Activity |
| Bulky Ester Groups | Decreased Cytotoxicity chemrxiv.org |
| Glycosidic Moiety | Shift to Topoisomerase II Inhibition nih.govresearchgate.net |
| Specific Amino/Acyl Groups | Potent Anticancer Activity researchgate.net |
Effects of C-Ring, D-Lactone Ring, and E-Trimethoxyphenyl Ring Modifications
Modifications to the C-ring, D-lactone ring, and the E-trimethoxyphenyl ring are crucial for modulating the biological activity of this compound derivatives.
C-Ring: The C-ring is a critical component of the polycyclic skeleton. Aromatization of the C-ring, which results in a loss of chirality, generally leads to a significant decrease or complete loss of biological activity. nih.gov However, substitutions at the C-7 position can be tolerated. For example, the presence of a free hydroxyl group at C-7 contributes to cytotoxicity, though its removal does not drastically alter tubulin binding. nih.gov
D-Lactone Ring: The trans-fused γ-lactone D-ring is an essential structural feature for the antitumor activity of many this compound analogs. Isomerization from the more stable trans-lactone to the less stable cis-lactone configuration often results in a marked decrease in potency. This highlights the importance of the specific stereochemical arrangement of this ring for optimal interaction with its biological target. nih.gov Some studies have explored replacing the lactone with a lactam, which has in some cases yielded compounds with potent cytotoxicity. nih.govresearchgate.net
E-Trimethoxyphenyl Ring: The E-ring, a 3,4,5-trimethoxyphenyl group, is another key pharmacophore. The three methoxy (B1213986) groups on this ring are important for activity. Demethylation of the 4'-methoxy group, as seen in the lineage of etoposide, is a critical modification that contributes to the shift in mechanism towards topoisomerase II inhibition. nih.gov Modifications to the number and position of these methoxy groups can significantly impact the potency of the derivatives.
| Ring Modification | Key Findings |
| C-Ring | Aromatization leads to inactivity; C-7 substitutions are tolerated. nih.gov |
| D-Lactone Ring | Trans-fusion is crucial for activity; cis-fusion reduces potency. nih.gov |
| E-Trimethoxyphenyl Ring | 4'-demethylation can shift the mechanism of action. nih.gov |
Influence of Linker Length and Composition in Hybrid Molecules
The development of hybrid molecules incorporating this compound derivatives has emerged as a significant strategy to enhance their therapeutic profile. The linker connecting the this compound moiety to another molecule is a critical determinant of the hybrid's biological activity. Research has demonstrated that both the length and the chemical nature of this spacer are pivotal for optimizing efficacy.
The composition of the linker, often involving amino acids or dicarboxylic acids, plays a crucial role in the pharmacological properties of the resulting hybrids. For instance, hybrids of podophyllotoxin and bile acids have been synthesized using various amino acid linkers. In one study, a series of 30 new hybrids was created using six different bile acids and various amino acid spacers. The hybrid combining hyodeoxycholic acid with a 6-aminocaproic acid linker exhibited the most potent activity against the HepG2 human cancer cell line, with an IC50 value of 0.18 µM, and demonstrated high selectivity. nih.gov This highlights the importance of the linker's structure in achieving potent and selective anticancer activity.
Similarly, the length of the linker has been shown to be a critical factor. In a series of conjugates linking podophyllotoxin with 5-fluorouracil (B62378) (5-FU), different spacers were employed, and the resulting compounds showed varied cytotoxic activities. mdpi.com Another study on etoposide-amsacrine hybrids revealed that the linker's presence and composition were highly important for their biological profiles. A hybrid with an ethylene (B1197577) spacer was found to be more potent than both parent drugs, whereas a similar hybrid lacking this spacer was less potent and surprisingly targeted tubulin polymerization instead of topoisomerase II. mdpi.com This suggests that the linker can fundamentally alter the mechanism of action. Further evidence indicates that for certain derivatives, extended-length linkers lead to lower activity, underscoring that an optimal linker length is crucial for antiproliferative effects. mdpi.com
Table 1: Influence of Linker Composition on the Cytotoxic Activity of this compound Hybrids
| This compound Hybrid Partner | Linker Composition | Target Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| Hyodeoxycholic Acid | 6-Aminocaproic Acid | HepG2 | 0.18 | nih.gov |
| Amsacrine | Ethylene Spacer | - | More potent than parent drugs | mdpi.com |
| Amsacrine | No Spacer | - | Less potent than parent drugs | mdpi.com |
SAR in Relation to Specific Molecular Targets (e.g., Tubulin, Topoisomerase II)
The structure-activity relationship (SAR) of this compound derivatives is strongly linked to their interaction with specific molecular targets, primarily tubulin and topoisomerase II. Subtle structural modifications to the this compound scaffold can shift the compound's primary target from one to the other, thereby altering its mechanism of action. chemrxiv.orgnih.gov
Podophyllotoxin itself is a potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase. nih.govresearchgate.net Many derivatives have been designed to enhance this tubulin-targeting activity. For example, a series of novel podophyllotoxin derivatives (3A-3J) were synthesized, with compound 3D showing potent inhibitory activity against several human cancer cell lines and a strong effect on tubulin polymerization. nih.gov Molecular docking simulations confirmed that this compound fits well into the colchicine-binding pocket of tubulin. nih.gov Increasing steric hindrance at the C-4 position of the this compound structure, however, has been shown to cause a loss in potency against human cancer cells, suggesting that while C-4 modifications are tolerated, their bulkiness is a critical factor. chemrxiv.org
A key structural feature that dictates the switch from a tubulin inhibitor to a topoisomerase II inhibitor is the modification at the C-4 position of ring C and the demethylation at the C-4' position of the E ring. nih.gov The epipodophyllotoxins, such as etoposide and teniposide (B1684490), are prime examples of this targeted shift. chemrxiv.org These clinically used anticancer agents are characterized by a glycosidic moiety at the C-4 position. mdpi.com This modification, particularly a group in the beta configuration at C-4, results in compounds with greater inhibitory activity against DNA topoisomerase II and consequently, lower inhibitory activity against tubulin polymerization. nih.gov These derivatives function by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks in DNA and subsequent cell death. nih.govnih.gov
Table 2: SAR of this compound Derivatives for Tubulin vs. Topoisomerase II Inhibition
| Structural Modification | Primary Molecular Target | Resulting Mechanism of Action | Example Compound(s) | Source |
|---|---|---|---|---|
| Unmodified/Certain C-4 Acyl Analogs | Tubulin | Inhibition of microtubule polymerization, G2/M cell cycle arrest | Podophyllotoxin, Compound 3D | chemrxiv.orgresearchgate.netnih.gov |
| Glycosylation at C-4 (β configuration) & 4'-demethylation | Topoisomerase II | Stabilization of DNA-enzyme complex, DNA strand breaks | Etoposide, Teniposide | mdpi.comchemrxiv.orgnih.gov |
Correlation between Structural Features and O-Demethylation Metabolic Pathways
The metabolic pathway of O-demethylation, particularly at the 4'-position of the trimethoxyphenyl E-ring, is a critical factor influencing the biological activity of certain this compound derivatives. The presence or absence of the methyl group at this position can be a determining factor for the potency and mechanism of action of hybrid molecules and other analogues.
Research has indicated that for specific classes of this compound hybrids, 4'-O-demethylation is a prerequisite for their anticancer activity. mdpi.com For instance, in a study involving tetrahydrocurcumin-podophyllotoxin hybrids, it was found that the derivatives showed weak activity against the cancer cell lines tested. This suggested that the 4'-O-demethylation is a necessary step for these particular hybrid compounds to exert a significant cytotoxic effect. mdpi.com
This structural feature is most famously associated with the shift in activity from tubulin inhibition to topoisomerase II inhibition. The semisynthetic derivatives etoposide and teniposide, which are potent topoisomerase II inhibitors, both feature this 4'-O-demethylation in conjunction with a C-7 glycosidic moiety. mdpi.com This suggests a strong correlation between the O-demethylation at this specific position and the ability of the compound to effectively interact with topoisomerase II. The metabolic conversion of a precursor compound to its demethylated, active form can be a key step in its mechanism of action, highlighting the importance of considering metabolic pathways in the design and evaluation of new this compound derivatives.
Table 3: Impact of 4'-O-Demethylation on the Activity of this compound Derivatives
| Compound Type | Status of 4'-Position | Observed Biological Activity | Implication | Source |
|---|---|---|---|---|
| Tetrahydrocurcumin-podophyllotoxin hybrids | Methylated (4'-OCH3) | Weak anticancer activity | 4'-O-demethylation is necessary for activity | mdpi.com |
| Etoposide / Teniposide | Demethylated (4'-OH) | Potent Topoisomerase II inhibition | O-demethylation is a key feature for Topo II targeting | mdpi.comnih.gov |
Preclinical Investigations in Research Models
In vitro Research Models and Systems
The preclinical evaluation of podophyllotoxinone in various in vitro systems has provided significant insights into its potential as an anticancer agent. These studies have primarily focused on its effects on cell proliferation, the induction of programmed cell death, and the inhibition of specific molecular targets.
This compound and its derivatives have been subjected to extensive screening against a panel of human cancer cell lines to determine their antiproliferative capabilities. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations.
For instance, a novel podophyllotoxin (B1678966)–ATRA derivative demonstrated significant antiproliferative activity against human gastric cell lines MKN-45 and BGC-823, with IC50 values of 0.42 and 0.20 µM, respectively. nih.gov In another study, a podophyllotoxin–formononetin (B1673546) hybrid, compound 11a, was particularly effective against the human lung carcinoma (A549) cell line, showing an IC50 value of 0.8 µM, which was 2.5-fold more potent than the parent compound, podophyllotoxin. nih.gov Furthermore, podophyllotoxin–EGCG derivatives also exhibited good antiproliferative activity, with one non-methylated conjugate displaying an IC50 value of 2.2 µM against the A549 cell line. nih.gov
The cytotoxic effects of these compounds are not limited to a single cancer type. For example, capsaicin, when tested against HCT 116 p53-/- human colon cancer cells, showed an IC50 value of 19.67 ± 0.06 µM. nih.gov Similarly, the hexane (B92381) fraction of Senna alata extract exhibited a potent IC50 of 0.013 µg/mL against MCF-7 breast cancer cells. scielo.sa.cr Doxorubicin (B1662922), a standard chemotherapeutic agent, is often used as a reference and has shown strong cytotoxic and antiproliferative effects against various cell lines, including MDA-MB-231, HT-29, and HepG2. mdpi.comfrontiersin.org
Table 1: Antiproliferative Activity of this compound and Related Compounds in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Podophyllotoxin–ATRA derivative | MKN-45 | Human Gastric | 0.42 µM |
| Podophyllotoxin–ATRA derivative | BGC-823 | Human Gastric | 0.20 µM |
| Podophyllotoxin–formononetin hybrid (11a) | A549 | Human Lung Carcinoma | 0.8 µM |
| Non-methylated EGCG–podophyllotoxin conjugate | A549 | Human Lung Carcinoma | 2.2 µM |
| Capsaicin | HCT 116 p53-/- | Human Colon | 19.67 ± 0.06 µM |
| Senna alata (hexane fraction) | MCF-7 | Breast Cancer | 0.013 µg/mL |
A critical aspect of anticancer drug evaluation is the ability to induce cell cycle arrest and apoptosis (programmed cell death). Podophyllotoxin and its derivatives have demonstrated efficacy in these areas across multiple studies.
In human colorectal cancer HCT116 cells, podophyllotoxin treatment led to a dose-dependent inhibition of cell growth and colony formation. nih.govnih.gov Further analysis revealed that this was accompanied by cell cycle arrest in the G2/M phase and a significant increase in apoptosis, as determined by annexin (B1180172) V/7-aminoactinomycin D double staining. nih.govnih.gov The induction of apoptosis was linked to an increase in reactive oxygen species (ROS), as pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) prevented these effects. nih.govnih.gov Similarly, a dichloromethane (B109758) fraction from Toddalia asiatica induced G2/M phase cell cycle arrest and apoptosis in HT-29 colon cancer cells. frontiersin.org This was evidenced by the activation of initiator caspases-8 and -9, and the executor caspase-3. frontiersin.org
Another epimer, picropodophyllotoxin, was found to induce G1 phase cell cycle arrest and apoptosis in HCT116 cells. jmb.or.kr This was associated with a dose-dependent increase in the sub-G1 cell population. jmb.or.kr Mechanistically, podophyllotoxin-induced apoptosis in HCT116 cells involves the p38 MAPK signaling pathway, loss of mitochondrial membrane potential, and multi-caspase activation. nih.govnih.gov Resveratrol has also been shown to block RA-FLS cells at the G2/M stage and induce apoptosis by upregulating p53. archivesofmedicalscience.com
The mechanism of action of many anticancer drugs involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Assays with purified molecular targets are therefore essential for understanding how these compounds work.
Podophyllotoxin and its derivatives are known to target topoisomerases, enzymes that play a key role in DNA replication and repair. nih.gov The inhibition of these enzymes can lead to DNA damage and ultimately, cell death. Another important target is tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of topoisomerase I-DNA complexes. nih.gov Inhibition of TDP1 can enhance the efficacy of topoisomerase I inhibitors. nih.gov High-throughput screening assays have been developed to identify inhibitors of enzymes like deubiquitinating enzymes (DUBs), which are implicated in various cancers. drugtargetreview.com These assays often use purified recombinant enzymes and substrates to measure inhibitory activity. drugtargetreview.com
The development of multi-target-directed ligands (MTDLs) that can inhibit multiple enzymes, such as monoamine oxidases (MAO) and cholinesterases (ChE), is a growing area of research. nih.gov Careful kinetic analysis is required to ensure that the inhibitory effects on each target are maintained in the MTDL. nih.gov Activity-based probes (ABPs) are also utilized to identify selective substrates for high-throughput screening assays in complex biological samples, which is particularly useful when purified enzymes are difficult to obtain. plos.org
Podophyllotoxin derivatives have shown promise as chemosensitizing agents, meaning they can enhance the effectiveness of other chemotherapy drugs. This approach can potentially lead to more effective cancer treatments with reduced side effects.
A study investigating the combination of podophyllotoxin acetate (B1210297) (PA) with the topoisomerase inhibitors etoposide (B1684455) (Eto) and camptothecin (B557342) (Cpt) in non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299 found synergistic effects. nih.gov The combination promoted the disruption of microtubule dynamics and enhanced apoptotic cell death through the induction of caspases-3, -8, and -9, and the phosphorylation of p38. nih.govnih.gov This synergistic effect was also associated with the inhibition of the transcription factor CREB-1. nih.gov
Resveratrol has also been shown to have chemosensitizing properties when combined with drugs like doxorubicin and paclitaxel, overcoming multidrug resistance in cancer cells. mdpi.com
While traditional 2D cell cultures have been invaluable, there is a growing shift towards more physiologically relevant 3D models. These advanced in vitro systems, including 3D cell cultures, organoids, and organ-on-a-chip technologies, better mimic the complex microenvironment of tumors in the human body. scienceservices.eu
Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the cellular arrangement and differentiation of organs, providing a powerful tool for disease modeling. elveflow.commdpi.com Organ-on-a-chip systems are microfluidic devices that can simulate the physiological conditions of organs, including perfusion and mechanical cues. frontiersin.orgnikon.com The integration of organoids with organ-on-a-chip technology offers a synergistic approach to create more accurate in vitro models for drug screening and development. mdpi.comfrontiersin.org These advanced models are expected to improve the prediction of drug efficacy and safety before moving to clinical trials. frontiersin.org
Advanced Analytical and Computational Methodologies in Research
Chromatographic Techniques for Compound Characterization and Quantification in Research
Chromatographic methods are fundamental in the analysis of podophyllotoxinone, allowing for its separation and quantification from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound in various samples. moravek.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. moravek.comtorontech.com
In the context of this compound and related lignans (B1203133), HPLC methods are frequently developed and validated to ensure accuracy, precision, and linearity. phytojournal.com For instance, a simple, precise, and accurate HPLC method with UV detection was developed for the quantification of podophyllotoxin (B1678966), a related lignan (B3055560), in Podophyllum hexandrum. phytojournal.com This method utilized a reverse-phase C18 column with a mobile phase of methanol (B129727) and water, demonstrating high correlation coefficients and good separation from other compounds. phytojournal.com The percentage of the main compound in a sample, and thus its purity, can be determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. torontech.com
The validation of an HPLC method, as per ICH guidelines, typically includes parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). phytojournal.com This ensures the reliability of the method for routine analysis. phytojournal.com For example, a validated HPLC method for podophyllotoxin showed a recovery of 96.6–99.9%, indicating high accuracy. phytojournal.com The low LOD and LOQ values enable the detection and quantification of the compound even at low concentrations. phytojournal.com
The choice of detector is also critical. A photodiode array (PDA) detector is commonly used to assess peak purity by analyzing the UV spectrum across the entire peak. sepscience.com Consistent spectra across a peak indicate purity, whereas variations suggest the presence of co-eluting impurities. sepscience.com
Table 1: Exemplary HPLC Method Parameters for Lignan Analysis
| Parameter | Value/Description | Reference |
| Column | Reverse-phase C18 | phytojournal.com |
| Mobile Phase | Methanol: Water (62: 38, v/v) | phytojournal.com |
| Flow Rate | 0.9 ml/min | phytojournal.com |
| Detection | UV at 280 nm | phytojournal.com |
| **Linearity (R²) ** | > 0.998 | phytojournal.com |
| LOD | 0.026 µg/ml | phytojournal.com |
| LOQ | 0.106 µg/ml | phytojournal.com |
| Accuracy (% Recovery) | 96.6–99.9 % | phytojournal.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed of analysis. nih.gov This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. lcms.cz
UPLC methods have been successfully developed for the rapid analysis of lignans, including podophyllotoxin and its derivatives. nih.gov A UPLC-UV-MS method was developed to analyze four major lignans in Podophyllum peltatum in under 3.0 minutes. nih.gov This method utilized a reversed-phase C18 column with a mobile phase of water and acetonitrile, both containing formic acid. nih.gov The detection limits for the lignans were in the range of 0.1 to 0.3 µg/mL. nih.gov
The enhanced separation power of UPLC is particularly beneficial for analyzing complex plant extracts where numerous structurally similar compounds may be present. mdpi.com UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for both the identification and quantification of lignans in various plant species. researchgate.net The development of stability-indicating UPLC methods is also crucial in pharmaceutical analysis to ensure that the quantification of the active ingredient is not affected by the presence of degradation products. saudijournals.com
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. organomation.com The principle of GC involves the separation of compounds based on their volatility and interaction with a stationary phase within a column. organomation.com While GC is a powerful tool, its application to the analysis of lignans like this compound can be limited because these compounds are generally not volatile. jfda-online.com To analyze such non-volatile compounds by GC, a derivatization step is often required to increase their volatility. organomation.comjfda-online.com However, this can complicate the analysis. jfda-online.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative and, in some cases, quantitative analysis. sigmaaldrich.com It is particularly useful for the initial screening of plant extracts, monitoring the progress of chemical reactions, and checking the purity of compounds. sigmaaldrich.comresearchgate.net In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate, separating the components of the sample. butterworth-labs.co.uk For compounds that are not colored, visualization can be achieved by using UV light or by spraying the plate with a derivatizing reagent. sigmaaldrich.com TLC is advantageous due to its low cost, minimal equipment requirements, and the ability to run multiple samples simultaneously. butterworth-labs.co.uk It is often used in conjunction with bioassays to identify biologically active compounds in plant extracts. nih.gov
Spectroscopic and Spectrometric Methods for Structural Elucidation and Bioactivity Profiling
Spectroscopic and spectrometric techniques are essential for determining the chemical structure of this compound and its derivatives, as well as for identifying metabolites.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.orgthermofisher.com This information is used to identify and quantify molecules in a sample. thermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures. moravek.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like lignans. libretexts.org Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements. libretexts.org
The combination of LC with ESI-QTOF-MS is a powerful platform for metabolite profiling and identification. libretexts.orge-century.us This technique allows for the sensitive and selective detection of metabolites in biological samples. ucdavis.edu For example, untargeted metabolomics studies using LC-QTOF-MS have been employed to identify potential biomarkers in various diseases by comparing the metabolite profiles of patient and control groups. e-century.ustubitak.gov.tr This approach can reveal significant differences in metabolic pathways, including those involving amino acids and nucleotides. e-century.us The high accuracy of QTOF-MS enables the determination of the elemental composition of unknown metabolites, which is a critical step in their structural elucidation. ucdavis.edu
Table 2: Application of MS Techniques in Lignan Research
| Technique | Application | Findings/Advantages | Reference |
| LC-ESI-MS | Differentiation of metabolite profiles in Schisandra species. | Allowed for the analysis of lignans like schisandrin (B1198587) and deoxyschisandrin. | mdpi.com |
| UPLC-ESI-MS | Analysis of phyllanthin (B192089) and related lignans. | Used formic acid in the mobile phase to facilitate ionization. | mdpi.com |
| UHPLC-(ESI)QTOF MS/MS | Measurement of individual quercetin (B1663063) metabolites in human plasma. | Provided high sensitivity and selectivity for identifying sulfate, glucuronide, and methyl conjugates. | ucdavis.edu |
| LC-QTOF-MS | Untargeted metabolite profiling in disease research. | Identified abnormal levels of metabolites in amino acid and nucleotide pathways. | e-century.us |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation of New Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds, including new derivatives of this compound. jchps.comaocs.org It provides detailed information about the chemical environment of atoms, primarily ¹H (proton) and ¹³C (carbon), within a molecule. jchps.comipb.pt
One-dimensional (1D) NMR spectra (¹H and ¹³C) are the first step in structural analysis. ipb.pt However, for complex molecules like this compound derivatives, 1D spectra can be crowded and difficult to interpret fully. ipb.pt In such cases, two-dimensional (2D) NMR techniques are employed. ipb.pt Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons over one or multiple bonds, respectively. researchgate.net This collective data allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the molecular structure. researchgate.netresearchgate.net
NMR is also utilized for quantitative purposes (qNMR). aocs.org The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the quantification of a pure substance or the components of a mixture. awi.de This is particularly useful for determining the purity of analytical standards. awi.de Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to refine structural and stereochemical assignments. mestrelab.com
UV-Vis, IR, and Fluorescence Spectroscopy in Research Contexts
Spectroscopic techniques are fundamental in the characterization of chemical compounds. In the study of this compound and its analogues, Ultraviolet-Visible (UV-Vis), Infrared (IR), and Fluorescence Spectroscopy provide critical information regarding their structural and photophysical properties.
UV-Vis Spectroscopy is broadly used for the quantitative analysis of substances by measuring the absorption of UV or visible light. The absorption of light is related to the chemical structure of the compound of interest. proteus-instruments.com For complex mixtures, UV-Vis spectroscopy allows for the analysis of all light-absorbing molecules present. biocompare.com This technique is particularly useful for routine measurements like determining optical density in bacterial cultures and assessing the purity of DNA and RNA samples. biocompare.com The characterization of new tetralone ester intermediates of podophyllotoxin analogues has been successfully performed using UV-Vis spectroscopy, among other spectral methods. globalresearchonline.net
Infrared (IR) Spectroscopy is employed to identify functional groups within a molecule. The characterization of novel heterocyclic hybrid compounds of 4-aza-podophyllotoxin and their intermediates has been confirmed through IR spectroscopy, alongside other analytical methods. nih.govniscpr.res.in For instance, in the synthesis of tetralone esters, an intermediate of podophyllotoxin analogues, IR spectroscopy revealed a characteristic ester carbonyl peak at 1745 cm⁻¹ and a ketone carbonyl peak at 1696 cm⁻¹. globalresearchonline.net
Fluorescence Spectroscopy measures the emission of light from a substance that has absorbed light. This technique is noted for its high sensitivity and specificity, often being 10 to 1000 times more sensitive than UV-Vis spectroscopy. proteus-instruments.combiocompare.com It can be used to analyze a molecule's intrinsic fluorescence or through the use of fluorescent labels. biocompare.com The photophysical properties of various compounds, including derivatives related to the podophyllotoxin scaffold, have been investigated using fluorescence spectroscopy. researchgate.net The technique's ability to use a specific excitation wavelength allows for the observation of an emission profile specific to that molecule, making it ideal for the specific quantification of a molecule within a mixture. biocompare.com
| Spectroscopic Technique | Application in this compound-related Research | Key Findings/Observations |
| UV-Vis Spectroscopy | Characterization of intermediates and analogues. | Confirms structural features and purity. biocompare.comglobalresearchonline.net |
| IR Spectroscopy | Identification of functional groups in novel derivatives. | Revealed key carbonyl and other functional group absorptions. globalresearchonline.netnih.govniscpr.res.in |
| Fluorescence Spectroscopy | Study of photophysical properties and specific quantification. | Offers high sensitivity for analyzing molecular interactions. biocompare.comresearchgate.net |
Biological Assay Techniques for Mechanistic Research
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. nih.govthermofisher.com It is widely used in mechanistic research on anti-cancer agents like this compound to assess their effects on the cell cycle and apoptosis.
Cell Cycle Analysis: Flow cytometry can determine the percentage of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.commiltenyibiotec.com This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. abcam.com Cells in the G2/M phase, having double the DNA content of G1 cells, will exhibit twice the fluorescence intensity. abcam.com The analysis of the DNA content histogram allows for the quantification of cells in each phase. miltenyibiotec.com This method is crucial for understanding how a compound like this compound might induce cell cycle arrest. For example, some podophyllotoxin derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.net
Apoptosis Analysis: Flow cytometry is also a primary tool for detecting and quantifying apoptosis, or programmed cell death. nih.govbio-rad-antibodies.com A common method involves the dual staining of cells with Annexin (B1180172) V and a viability dye like propidium iodide (PI). nih.gov In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. nih.gov Live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both. nih.govnih.gov This allows for the differentiation and quantification of various cell populations. The apoptotic fraction of cells treated with podophyllotoxin derivatives has been evaluated using flow cytometry. spandidos-publications.com
| Assay | Principle | Application to this compound Research |
| Cell Cycle Analysis | Stoichiometric DNA staining (e.g., with Propidium Iodide) to measure DNA content per cell. abcam.com | To determine if the compound induces arrest at specific phases of the cell cycle (e.g., G2/M arrest). miltenyibiotec.comresearchgate.net |
| Apoptosis Analysis | Dual staining with Annexin V (detects phosphatidylserine exposure) and a viability dye (e.g., PI) to differentiate live, apoptotic, and necrotic cells. nih.gov | To quantify the induction of programmed cell death in cancer cells following treatment. spandidos-publications.com |
Immunoblotting and ELISA for Protein Expression and Activity
Immunoblotting (Western Blotting): Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. numberanalytics.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. numberanalytics.com This method is crucial for investigating the molecular mechanisms of drug action by analyzing changes in the expression levels of key proteins involved in pathways like apoptosis and cell cycle regulation. For example, in studies of podophyllotoxin derivatives, immunoblotting has been used to analyze the expression of various proteins to understand their chemosensitizing effects. spandidos-publications.com Normalization to a housekeeping protein or total protein staining is a critical step for accurate quantification. bitesizebio.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, and hormones. nih.gov It relies on the principle of antigen-antibody interaction, where an enzyme linked to an antibody catalyzes a reaction to produce a detectable signal. nih.gov Different formats exist, including direct, indirect, and sandwich ELISAs, which offer varying levels of sensitivity and specificity. abyntek.com In the context of this compound research, ELISA can be used to measure the activity of specific enzymes. For instance, an ELISA detection assay was used to measure p38 enzyme activity in research related to podophyllotoxin. spandidos-publications.com
| Technique | Description | Application in this compound Research |
| Immunoblotting (Western Blot) | Separates proteins by size, transfers them to a membrane, and uses specific antibodies for detection. numberanalytics.com | To measure changes in the expression levels of key regulatory proteins in response to treatment. spandidos-publications.com |
| ELISA | Uses antigen-antibody interactions and an enzyme-linked antibody to quantify a specific protein or measure enzyme activity. nih.gov | To determine the activity of specific enzymes, such as p38 kinase, affected by the compound. spandidos-publications.com |
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interactions
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study protein-DNA or protein-RNA interactions. wikipedia.orgthermofisher.com The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing gel than the free nucleic acid probe. thermofisher.com This "shift" in mobility indicates a binding interaction.
This assay is highly sensitive, often using radioactively or fluorescently labeled nucleic acid probes, and can be used for both qualitative and quantitative analysis of binding affinity, specificity, and kinetics. nih.gov In research related to podophyllotoxin, EMSA has been employed to investigate the effects of compounds on the DNA-binding activity of transcription factors. spandidos-publications.com For example, it can determine if a compound inhibits the binding of a key transcription factor involved in cancer cell proliferation or survival.
| Assay | Principle | Application in this compound Research |
| EMSA | Detects the reduced electrophoretic mobility of a nucleic acid fragment when it is bound to a protein. thermofisher.com | To assess the effect of the compound on the DNA-binding activity of transcription factors. spandidos-publications.com |
Computational Chemistry and In Silico Drug Design
Computational chemistry and in silico drug design have become indispensable tools in the drug discovery process, offering a rapid and cost-effective means to predict the biological activity and interactions of chemical compounds. ijpsr.comjocpr.com
Molecular Docking and Dynamics Simulations
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein. nih.gov For instance, molecular docking studies have been used to investigate the interactions of podophyllotoxin derivatives with their recognized targets, tubulin and topoisomerase II. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, and help rationalize the observed biological activity. Docking scores are often used to rank compounds, with lower scores generally indicating a more favorable binding interaction. nih.gov
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov By simulating the behavior of a ligand-protein complex, MD can provide insights into the stability of the binding interaction and the conformational changes that may occur. nih.govebsco.com Following molecular docking, MD simulations can be used to further ascertain the strength and stability of the interaction between a ligand and its target protein. nih.gov For example, simulations have shown that podophyllotoxin derivatives engage steadily with tubulin, confirming it as a likely target. nih.gov These simulations provide a dynamic view of the molecular interactions that static docking models cannot capture.
| Technique | Description | Application in this compound Research |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site. nih.gov | To identify and rank potential binding poses of this compound derivatives to targets like tubulin and topoisomerase II. nih.gov |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time to assess stability. ebsco.com | To confirm the stability of docked poses and understand the dynamic nature of the ligand-protein interaction. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique employed to ascertain consistent relationships between the biological activity of a series of compounds and their molecular properties. jocpr.com By generating a mathematical expression, QSAR models can predict the biological response of new or untested chemical structures, thereby guiding the rational design of more potent molecules. jocpr.comnih.gov In the context of this compound and its analogues, QSAR studies have been instrumental in identifying key structural features and physicochemical properties that govern their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net
Research efforts have focused on developing robust QSAR models for various series of podophyllotoxin derivatives to overcome limitations such as drug resistance and cytotoxicity to normal cells associated with clinically used agents like etoposide (B1684455) and teniposide (B1684490). nih.govresearchgate.net These models are typically developed using regression methods, such as the random regression method or genetic algorithm combined with multiple linear regression (GA-MLR), and are validated through rigorous statistical tests, including internal cross-validation (leave-one-out) and Y-randomization. nih.govnih.govacs.org
A common finding across multiple QSAR studies on podophyllotoxin analogues is the significance of the molecule's hydrophobic properties as a determining factor for its anticancer activity. nih.govresearchgate.net Other important physicochemical descriptors identified include those related to molecular shape, size, and electronic properties. For instance, in a 2D-QSAR study of 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives, descriptors like van der Waals surface area and potential distance were found to contribute significantly to the biological activity. jocpr.com Another study on 4-acyloxypodophyllotoxin derivatives identified descriptors such as BEHm2 (Highest eigenvalue n. 2 of Burden matrix) and Mor14v (3D-MoRSE - signal 14 / weighted by atomic van der Waals volumes) as being influential. nih.govacs.org
The predictive power of these models is assessed by statistical parameters such as the squared correlation coefficient (r² or R²) and the cross-validated squared correlation coefficient (q² or Q²). High values for these parameters indicate a strong correlation and good predictive ability. For example, various models developed for podophyllotoxin derivatives have shown excellent statistical significance, with R² values often exceeding 0.90 and Q² values greater than 0.70. nih.govresearchgate.netnih.gov These validated QSAR models serve as a valuable tool for the rational design and suggestion of new synthetic targets with potentially enhanced inhibitory potency. nih.govresearchgate.net
| Derivative Series | Modeling Method | Key Statistical Parameters | Identified Influential Descriptors | Source |
|---|---|---|---|---|
| Podophyllotoxin Analogues | Not Specified | r² = 0.836 - 0.960; q² = 0.705 - 0.911 | Hydrophobic properties | nih.govresearchgate.net |
| 4β-anilino- 4'-O-demethyl-4-desoxypodophyllotoxin derivatives | 2D-QSAR (Random Regression) | r² = 0.9320 - 0.9576; q² = 0.8137 - 0.8801 | Most +ve & -ve Potential distance, vdWSurface Area, SAMostHydrophilic | jocpr.com |
| 4-Acyloxypodophyllotoxin derivatives | GA-MLR | R² = 0.914; Q²(LOO) = 0.881 | BEHm2, Mor14v, Wap, G1v, RDF020e | nih.govacs.org |
| Epipodophyllotoxin derivatives | k Nearest Neighbor (kNN) | q² = 0.60; predictive R² = 0.62 | Molecular Connectivity Indices (MCI) | nih.gov |
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery
ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and various types of neural networks, are widely used in drug discovery. mdpi.com These models can be trained on datasets of known compounds to classify new molecules or predict their activity levels. youtube.comunpatti.ac.id For instance, ML models can be developed to predict the anticancer potential of small molecules by learning from features of compounds with known anticancer properties. nih.gov A study employing algorithms like Light Gradient Boosting Machine (LightGBM), RF, and Extreme Gradient Boosting (XGB) successfully developed models to predict anticancer small molecules, which were then validated using FDA-approved drugs. nih.gov Such approaches can be applied to libraries of this compound analogues to prioritize candidates for synthesis and testing.
Deep learning, a more advanced form of ML using deep neural networks (DNNs), has shown particular promise. nih.gov DNNs can model complex, non-linear relationships in large datasets. frontiersin.org In oncology, deep learning models have been used to predict anticancer drug responses by integrating multi-omics data (e.g., gene expression, copy number variation) with the chemical structures of drugs. frontiersin.org Some advanced models, constrained by known biological signaling pathways, aim to not only predict a drug's effectiveness but also to provide insights into its mechanism of action, moving beyond the "black box" problem often associated with AI. frontiersin.org This is particularly relevant for compounds like this compound derivatives, which are known to interact with complex cellular machinery. researchgate.net
Virtual Screening and Library Design
Virtual screening (VS) is a computational methodology central to modern drug discovery, used to search large libraries of chemical compounds to identify those most likely to bind to a drug target, typically a protein or enzyme. sourceforge.ioscielo.br This in silico approach accelerates the identification of lead compounds by narrowing down vast chemical databases to a manageable number of promising candidates for experimental testing, thus reducing the time and cost associated with high-throughput screening (HTS). mdpi.comals-journal.com For a target associated with this compound's mechanism, VS can be used to discover novel scaffolds or to prioritize derivatives for synthesis.
There are two main strategies in virtual screening: structure-based and ligand-based. scielo.br
Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional (3D) structure of the biological target is known. scielo.br The primary technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the target protein. als-journal.com In the context of this compound, if the 3D structure of its target (e.g., topoisomerase II or tubulin) is available, large compound libraries can be docked into the binding site. researchgate.net Compounds are then ranked based on scoring functions that estimate binding energy, and those with the best scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) are selected for further investigation. als-journal.comnih.gov
Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown, but a set of molecules with known activity is available. mdpi.com This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. LBVS methods include searching for molecules with similar 2D fingerprints or matching 3D shapes and pharmacophore models. lifechemicals.comnih.gov A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For this compound, a pharmacophore model could be generated from its structure and used to screen virtual libraries for compounds that share its key interaction features. nih.gov
Library Design is intricately linked with virtual screening. It involves the creation of specialized compound libraries for screening. These can be target-focused libraries, designed to contain compounds with a higher probability of interacting with a specific protein family, or diverse libraries aimed at exploring a broader chemical space. europa.eu Computational methods, including AI and ML, are increasingly used for de novo design, where algorithms generate novel molecular structures from scratch that are tailored to fit a target's binding site or a specific pharmacophore model. This allows for the design of virtual libraries of novel this compound analogues with optimized properties, which can then be prioritized for synthesis and biological evaluation. nih.gov
Translational Research Perspectives and Future Directions
Addressing Research Challenges: Selectivity and Resistance Mechanisms
A significant hurdle in the development of anticancer agents is achieving high selectivity for tumor cells while minimizing toxicity to healthy tissues. Furthermore, the emergence of drug resistance is a primary cause of treatment failure.
Currently, there is a notable lack of specific research data on the selectivity and resistance mechanisms associated with podophyllotoxinone. While studies on its parent compound, podophyllotoxin (B1678966), and its derivatives like etoposide (B1684455) have highlighted issues with cytotoxicity and the development of resistance, it is not scientifically sound to extrapolate these findings directly to this compound without dedicated investigation. The mechanisms by which cancer cells might develop resistance to this compound, such as through the upregulation of efflux pumps or alterations in its molecular target, remain to be elucidated.
Exploration of Novel Molecular Targets and Pathways
Identifying the precise molecular targets and signaling pathways affected by a compound is fundamental to understanding its therapeutic potential.
Initial research indicates that this compound, similar to podophyllotoxin, functions as an inhibitor of tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and is a well-established mechanism for anticancer activity. However, the exploration of other potential molecular targets and signaling pathways for this compound is an area that warrants significant further research. It is plausible that this compound may exert its biological effects through additional, as-yet-undiscovered mechanisms that could offer new therapeutic opportunities.
Table 1: Known Molecular Target of this compound
| Compound Name | Molecular Target | Effect |
| This compound | Tubulin | Inhibition of polymerization |
Development of this compound as a Research Tool and Chemical Probe
Chemical probes are essential tools in chemical biology for dissecting cellular processes and validating new drug targets. mdpi.com A high-quality chemical probe should be potent, specific, and well-characterized. lenzing.com
The potential for developing this compound as a chemical probe is an intriguing prospect. nih.gov Its ability to inhibit tubulin polymerization suggests it could be used to study the dynamics of the microtubule network and its role in various cellular functions. However, to be established as a reliable chemical probe, extensive characterization of its selectivity profile against a wide range of kinases and other potential off-targets is necessary. Currently, there is no published research that specifically evaluates this compound for this purpose.
Advancements in Biosynthesis and Sustainable Production Technologies
The sustainable and cost-effective production of natural products is a critical aspect of their development as therapeutic agents.
The biosynthesis of podophyllotoxin has been a subject of considerable research, with efforts focused on understanding the enzymatic pathways in plants and exploring metabolic engineering strategies in microbial hosts. While this compound is a known constituent of this biosynthetic pathway, specific research aimed at optimizing its production is limited. Future advancements in synthetic biology and metabolic engineering could potentially lead to the development of microbial cell factories for the sustainable and high-yield production of this compound, independent of its natural plant sources. nih.gov Such technologies would be crucial for providing a reliable supply for further research and potential clinical development. ucla.edursc.org
Future Directions in Computational and Systems Biology Approaches
Computational and systems biology offer powerful tools for drug discovery and development, from identifying potential drug targets to predicting compound activity and toxicity. utoronto.caadmescope.com
To date, there is a scarcity of published studies that have applied computational and systems biology approaches specifically to this compound. Future research in this area could involve:
Molecular Docking and Dynamics Simulations: To further elucidate the binding interactions of this compound with tubulin and to explore potential off-targets.
Quantitative Structure-Activity Relationship (QSAR) Studies: To guide the synthesis of novel derivatives with improved potency and selectivity.
Systems Biology Modeling: To understand the broader impact of this compound on cellular networks and to identify potential biomarkers of response. bioduro.com
These computational approaches could significantly accelerate the research and development process for this compound. scilifelab.se
Integrated Drug Discovery Platforms and Collaborative Research Initiatives
The development of new therapeutic agents is a complex, multidisciplinary endeavor that often benefits from integrated platforms and collaborative efforts. qb3.orgdfg.deoley.org
Currently, there are no known large-scale integrated drug discovery platforms or major collaborative research initiatives specifically focused on this compound. The advancement of this compound would be greatly facilitated by such initiatives, which could bring together experts in natural product chemistry, medicinal chemistry, pharmacology, and clinical research. uq.edu.auugc.edu.hk Collaborative efforts would be essential for addressing the existing knowledge gaps and for navigating the complex path from preclinical research to potential clinical application.
Q & A
Basic: What chromatographic and spectroscopic methods are essential for isolating and characterizing Podophyllotoxinone?
This compound isolation typically involves solvent extraction followed by chromatographic purification. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is widely used to optimize yield and purity, leveraging polarity gradients tailored to its lactone structure . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HR-MS) are critical. These methods resolve stereochemical complexities and validate molecular formulae, ensuring reproducibility in characterization .
Basic: What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity?
Standard cytotoxicity assays, such as the MTT or SRB assays, are used to evaluate antiproliferative effects against cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC values) should be generated with triplicate replicates to ensure statistical robustness. Parallel assays with positive controls (e.g., paclitaxel) and solubility controls (e.g., DMSO) are necessary to mitigate false positives .
Advanced: How can researchers design experiments to investigate this compound’s interaction with tubulin?
Mechanistic studies require a combination of biochemical and biophysical approaches:
- Microtubule polymerization assays (spectrophotometric monitoring at 350 nm) to assess disruption kinetics.
- Molecular docking simulations (AutoDock Vina, GROMACS) to predict binding sites on β-tubulin.
- Immunofluorescence microscopy to visualize microtubule destabilization in treated cells.
Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinity (K) .
Advanced: What methodologies address contradictions in reported biological activities of this compound across studies?
Contradictions often arise from variability in experimental conditions (e.g., cell line specificity, solvent effects). To resolve these:
- Conduct systematic meta-analyses of existing literature, categorizing data by assay type, concentration ranges, and cell models.
- Perform dose-escalation studies under standardized conditions (e.g., RPMI-1640 media, 48-hour exposure).
- Apply multivariate regression to identify confounding variables (e.g., batch-to-batch compound purity) .
Advanced: How can computational modeling improve understanding of this compound’s structure-activity relationships (SAR)?
QSAR (quantitative structure-activity relationship) models using descriptors like logP, polar surface area, and electrostatic potential can predict bioactivity. Molecular dynamics (MD) simulations (NAMD or AMBER) elucidate conformational stability in aqueous vs. lipid environments. Fragment-based drug design (FBDD) identifies pharmacophores for derivative synthesis .
Basic: What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?
Common issues include lactone ring instability under basic conditions and poor regioselectivity during functionalization. Strategies:
- Use mild protecting groups (e.g., TBS for hydroxyls) during derivatization.
- Employ catalysts like DMAP for acylations to enhance reaction efficiency.
- Monitor reactions via thin-layer chromatography (TLC) with iodine visualization to track intermediates .
Advanced: How can transcriptomic profiling validate this compound’s mechanism of action?
RNA sequencing (RNA-seq) of treated vs. untreated cells identifies differentially expressed genes (DEGs). Pathway enrichment analysis (KEGG, GO) highlights affected biological processes (e.g., apoptosis, cell cycle). CRISPR-Cas9 knockout of candidate genes (e.g., BAX or CDKN1A) confirms mechanistic dependencies .
Basic: How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document solvent purity, incubation times, and equipment calibration.
- Reference standards : Use commercially available this compound with ≥95% purity (HPLC-validated).
- Data transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .
Advanced: What strategies optimize the enantiomeric purity of this compound analogs during synthesis?
Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution (lipases or esterases) achieves enantiopurity. Circular dichroism (CD) spectroscopy and X-ray crystallography validate absolute configurations. Kinetic resolution via asymmetric catalysis (e.g., Sharpless epoxidation) minimizes racemization .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability). Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
